molecular formula C12H20ClNO B6187886 2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride CAS No. 2639426-83-6

2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride

Cat. No. B6187886
CAS RN: 2639426-83-6
M. Wt: 229.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride” is likely an organic compound consisting of a phenyl group (a ring of 6 carbon atoms) attached to a propan-2-amine group (a 3-carbon chain with an amine group) via an ether linkage (an oxygen atom). The “hydrochloride” indicates that this compound is likely a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring with a propoxy group at the 4-position, and a propan-2-amine group attached to the phenyl ring via an ether linkage .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of amines and ethers. Amines can act as bases and nucleophiles, reacting with acids and electrophiles respectively. Ethers, on the other hand, are relatively unreactive but can be cleaved by strong acids .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride involves the reaction of 4-(propan-2-yloxy)benzaldehyde with 2-amino-2-phenylpropane in the presence of a reducing agent to form the intermediate 2-[4-(propan-2-yloxy)phenyl]propan-2-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride.", "Starting Materials": [ "4-(propan-2-yloxy)benzaldehyde", "2-amino-2-phenylpropane", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-(propan-2-yloxy)benzaldehyde is reacted with 2-amino-2-phenylpropane in the presence of a reducing agent to form the intermediate 2-[4-(propan-2-yloxy)phenyl]propan-2-amine.", "Step 2: The intermediate 2-[4-(propan-2-yloxy)phenyl]propan-2-amine is then reacted with hydrochloric acid to form the final product, 2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride." ] }

CAS RN

2639426-83-6

Molecular Formula

C12H20ClNO

Molecular Weight

229.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.